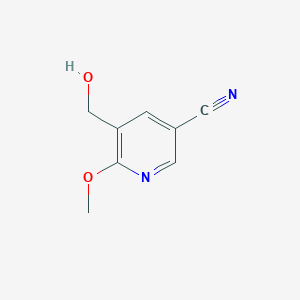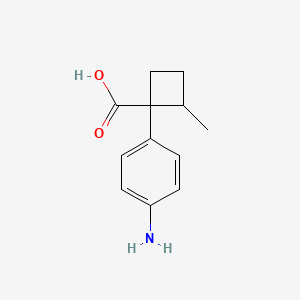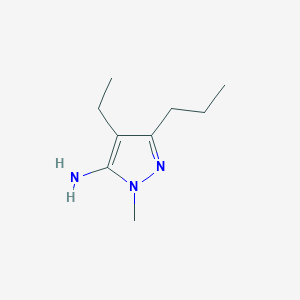![molecular formula C10H9N3O B13073139 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)
1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the reaction of pyrazole derivatives with pyridine-based compounds. One common method includes the condensation of 2-acetylpyridine with 1H-pyrazole under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or potassium carbonate to facilitate the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one
- 1-[5-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one
- 1-[2-(1H-Pyrazol-1-yl)pyridin-4-yl]ethan-1-one
Comparison: 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
1-(5-pyrazol-1-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-4-3-9(7-11-10)13-6-2-5-12-13/h2-7H,1H3 |
InChI-Schlüssel |
XXCAPSNLVITIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(C=C1)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)




![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)

![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)

![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
